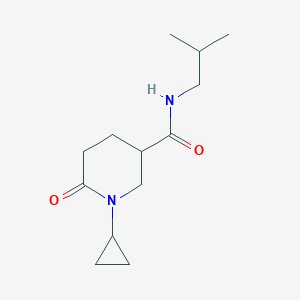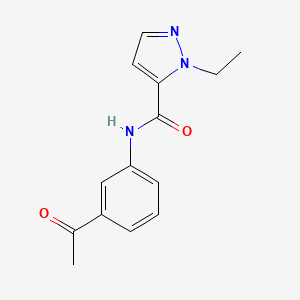
1-(1-adamantylcarbonyl)-2-(2-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantylcarbonyl)-2-(2-methylphenyl)pyrrolidine, commonly known as ADMET, is a synthetic compound that has gained significant attention in the field of drug discovery and development. ADMET is a pharmacophore, which means it has a specific structure that interacts with biological targets in the body to produce a therapeutic effect.
Mécanisme D'action
ADMET acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4), which plays a crucial role in the metabolism of many drugs in the body. By inhibiting CYP3A4, ADMET can increase the bioavailability of drugs that are metabolized by this enzyme. ADMET also interacts with other enzymes and transporters in the body, which can affect the pharmacokinetics of drugs.
Biochemical and Physiological Effects:
ADMET has been shown to have a variety of biochemical and physiological effects. It can increase the half-life of drugs by inhibiting their metabolism, which can improve their efficacy. ADMET can also increase the concentration of drugs in the brain, which can be useful for the treatment of neurological disorders. However, ADMET can also have adverse effects on the body, such as drug-drug interactions, which can lead to toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
ADMET is a valuable tool for medicinal chemists in drug discovery and development. It can help in the selection of lead compounds for further development by predicting their ADMET properties. ADMET can also be used to optimize the pharmacokinetic and pharmacodynamic properties of drugs. However, ADMET has some limitations in lab experiments, such as its inability to predict the toxicity of a drug candidate.
Orientations Futures
There are many future directions for the use of ADMET in drug discovery and development. One direction is the development of more accurate ADMET prediction models that can better predict the pharmacokinetic and pharmacodynamic properties of drugs. Another direction is the development of ADMET inhibitors that can selectively inhibit specific enzymes or transporters in the body. ADMET can also be used in the design of prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. Overall, ADMET has the potential to revolutionize drug discovery and development by improving the efficiency and efficacy of drug candidates.
Méthodes De Synthèse
The synthesis of ADMET involves the reaction of 1-adamantyl isocyanate with 2-(2-methylphenyl)pyrrolidine in the presence of a catalyst. The resulting product is purified using chromatography to obtain pure ADMET. The synthesis of ADMET is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
ADMET has been extensively studied for its potential use in drug discovery and development. It is a valuable tool for medicinal chemists to optimize drug candidates for their pharmacokinetic and pharmacodynamic properties. ADMET can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a drug candidate, which can help in the selection of lead compounds for further development.
Propriétés
IUPAC Name |
1-adamantyl-[2-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-15-5-2-3-6-19(15)20-7-4-8-23(20)21(24)22-12-16-9-17(13-22)11-18(10-16)14-22/h2-3,5-6,16-18,20H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGIPKCZOFGMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)


![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6049133.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6049150.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6049156.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6049166.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6049187.png)